Bortezomib-pinanediol

Vue d'ensemble

Description

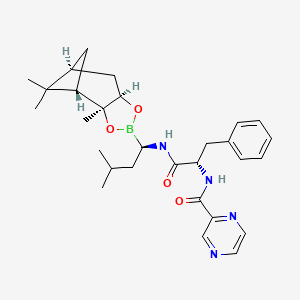

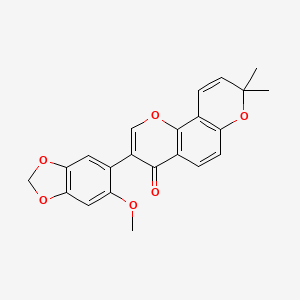

Bortezomib-pinanediol est un dérivé du bortézomib, un inhibiteur du protéasome utilisé principalement dans le traitement du myélome multiple et du lymphome à cellules du manteau . This compound est une forme lipophilisée du bortézomib, conçue pour améliorer le chargement médicamenteux, le temps de circulation et l'efficacité du traitement ciblé .

Applications De Recherche Scientifique

Bortezomib-pinanediol has several scientific research applications:

Cancer Therapy: It is used in targeted chemotherapy for triple-negative breast cancer, showing improved drug loading and reduced side effects compared to bortezomib.

Drug Delivery Systems: The compound is incorporated into micellar nanoformulations to enhance its therapeutic efficacy and reduce toxicity.

Proteasome Inhibition Studies: Researchers use this compound to study the ubiquitin-proteasome pathway and its role in cancer cell apoptosis.

Mécanisme D'action

Target of Action

Bortezomib-Pinanediol primarily targets the 26S proteasome , a protein complex responsible for the degradation of ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in the regulation of key cellular processes, including cell cycle progression, apoptosis, and protein quality control .

Mode of Action

This compound, a dipeptide boronic acid derivative, acts as a proteasome inhibitor . It binds to the catalytic site of the 26S proteasome with high affinity and specificity . This binding leads to the reversible inhibition of the 26S proteasome, disrupting the degradation of ubiquitinated proteins . As a result, it induces cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of the 26S proteasome by this compound affects multiple biochemical pathways. One significant effect is the accumulation of misfolded proteins, which initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes promoting cell survival . Additionally, this compound induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Pharmacokinetics

Studies on bortezomib, the parent compound, reveal a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .

Result of Action

The action of this compound results in significant molecular and cellular effects. The inhibition of the 26S proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis . In cancer cells, this can lead to the effective treatment of multiple myeloma and mantle cell non-Hodgkin’s lymphoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, the nanoformulation of lipophilized Bortezomib has been shown to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment of triple-negative breast cancer .

Analyse Biochimique

Biochemical Properties

Bortezomib-pinanediol interacts with various biomolecules in the body. It primarily targets the 26S proteasome, a multi-catalytic complex responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . The inhibition of the 20S proteasome leads to unique proapoptotic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage . This regulation of the bcl-2 family of proteins has been observed in H460 lung cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple cellular signaling pathways, resulting in the inhibition of cell-cycle progression, angiogenesis, and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are complex. Resistance to Bortezomib has been noted in clinical studies, suggesting that the effects of the drug may change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to improve the symptoms of different autoimmune diseases in animal models .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway was identified as the principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. The drug undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes .

Méthodes De Préparation

Bortezomib-pinanediol peut être synthétisé par une réaction d'estérification entre le bortézomib et le pinanediol . Cette réaction se produit généralement dans des conditions neutres ou alcalines, ce qui conduit à la formation de liaisons esters d'acide boronique sensibles au pH . Le processus est efficace et donne une grande quantité du produit souhaité .

Analyse Des Réactions Chimiques

Bortezomib-pinanediol subit diverses réactions chimiques, notamment :

Estérification : La principale réaction utilisée dans sa synthèse, où le bortézomib réagit avec le pinanediol pour former la liaison ester.

Hydrolyse : Dans des conditions acides ou basiques, la liaison ester peut être hydrolysée en bortézomib et pinanediol.

Oxydation et réduction : Ces réactions peuvent modifier la partie acide boronique, affectant la stabilité et la réactivité du composé.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants ou réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimiothérapie contre le cancer : Il est utilisé en chimiothérapie ciblée pour le cancer du sein triple négatif, montrant un chargement médicamenteux amélioré et des effets secondaires réduits par rapport au bortézomib.

Systèmes d'administration de médicaments : Le composé est incorporé dans des nanoformulations micellaires pour améliorer son efficacité thérapeutique et réduire la toxicité.

Études d'inhibition du protéasome : Les chercheurs utilisent le bortézomib-pinanediol pour étudier la voie ubiquitine-protéasome et son rôle dans l'apoptose des cellules cancéreuses.

Mécanisme d'action

This compound exerce ses effets en inhibant le protéasome 26S, un complexe protéique responsable de la dégradation des protéines ubiquitinylées . Cette inhibition conduit à l'accumulation de protéines mal repliées, induisant un stress du réticulum endoplasmique et déclenchant l'apoptose dans les cellules cancéreuses . Le composé cible spécifiquement le site catalytique du protéasome, se liant avec une grande affinité et une grande spécificité .

Comparaison Avec Des Composés Similaires

Bortezomib-pinanediol est unique par rapport aux autres inhibiteurs du protéasome en raison de sa forme lipophilisée, qui améliore le chargement médicamenteux et le temps de circulation . Des composés similaires incluent :

Ixazomib : Un inhibiteur du protéasome oral avec une structure chimique et des applications cliniques distinctes.

This compound se distingue par son administration améliorée et ses effets secondaires réduits, ce qui en fait un ajout précieux aux schémas de traitement du cancer .

Propriétés

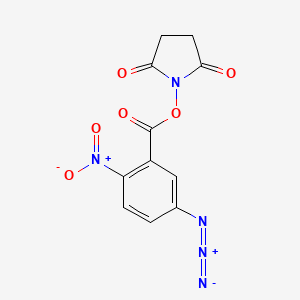

IUPAC Name |

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSTPSWJFWZHP-GQABWHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

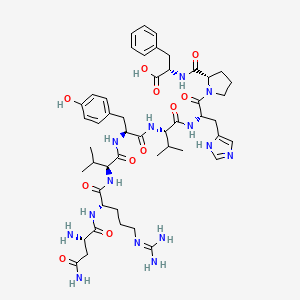

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)